Gamma-undecalactone, widely known in the industry under the historical misnomer Aldehyde C-14, is an 11-carbon cyclic ester (γ-lactone) that serves as a foundational ingredient in flavor and fragrance (F&F) manufacturing. Valued for its intense, substantive peach and apricot olfactory profile, it is a highly lipophilic compound with a LogP of approximately 3.06 and a low vapor pressure of <0.004 mmHg at 25°C [1]. For industrial buyers and formulators, its primary procurement value lies in its dual functionality as both a high-impact aroma chemical and a tenacious base-note fixative. Unlike highly volatile top-note esters, gamma-undecalactone provides sustained release kinetics in emulsions and aqueous systems, making it a benchmark material for engineering long-lasting gourmand and fruity profiles in fine fragrances, personal care products, and specialized food additives [2].
Substituting gamma-undecalactone with closely related analogs fundamentally disrupts formulation performance and olfactory targeting. Replacing it with shorter-chain homologs like gamma-decalactone increases volatility, causing the scent to elute too quickly in water-release applications and failing to provide necessary base-note substantivity [1]. Conversely, substituting with its structural isomer, delta-undecalactone (a 6-membered ring), shifts the sensory profile toward heavier, creamier dairy notes, which can muddy crisp fruit-based architectures [2]. Furthermore, attempting to replace lactones with cheaper linear fruity esters results in rapid hydrolytic degradation in aqueous or mildly alkaline media; linear esters cleave easily, whereas the cyclic lactone structure of gamma-undecalactone offers measurably higher resistance to hydrolysis, preventing the premature loss of characteristic aroma and the development of off-odors during a product's shelf life [3].
In aqueous and mildly alkaline formulations (such as soaps and certain cosmetics), lactones are susceptible to ring-opening hydrolysis, which destroys their olfactory properties. However, stability is highly dependent on chain length. At pH 8.0, gamma-undecalactone demonstrates significantly greater hydrolytic resistance compared to shorter-chain homologs, undergoing 45–70% hydrolysis after 1 hour, whereas gamma-nonalactone suffers 81–88% degradation under identical conditions [1].
| Evidence Dimension | Hydrolysis rate at pH 8.0 (1 hour) |
| Target Compound Data | Gamma-undecalactone (45–70% hydrolysis) |
| Comparator Or Baseline | Gamma-nonalactone (81–88% hydrolysis) |
| Quantified Difference | 11–43% greater retention of the intact lactone ring for the 11-carbon chain |
| Conditions | Aqueous medium at pH 8.0 for 1 hour |
Formulators of mildly alkaline personal care products must prioritize gamma-undecalactone over shorter-chain lactones to ensure adequate shelf-life and sustained fragrance integrity.
The procurement of aroma chemicals for base-note applications relies heavily on low vapor pressure to ensure longevity on the substrate. Gamma-undecalactone exhibits a highly stable vapor pressure of <0.004 mmHg at 25°C and a LogP of 3.06, allowing it to act as a tenacious fixative that lasts up to one week on a standard smelling strip [1]. In contrast, shorter-chain analogs like gamma-decalactone possess higher volatility and lower odor detection thresholds, causing them to elute rapidly in the early stages of water-release models[2].
| Evidence Dimension | Vapor pressure and olfactory longevity |
| Target Compound Data | Gamma-undecalactone (<0.004 mmHg at 25°C; 1-week strip tenacity) |
| Comparator Or Baseline | Gamma-decalactone (Higher volatility; early-phase water release) |
| Quantified Difference | Extended base-note retention vs. rapid top/middle-note flash-off |
| Conditions | Standard perfumery smelling strip at 25°C and water-release partition models |
Buyers formulating rinse-off products or long-lasting fine fragrances must select gamma-undecalactone to ensure the peach/fruity accord survives the initial application or wash phase.
The size of the lactone ring dictates the fundamental sensory category of the compound. Gamma-undecalactone, possessing a 5-membered ring, delivers a pronounced, juicy peach and apricot profile. If a buyer substitutes this with delta-undecalactone—which shares the exact same carbon count but features a 6-membered ring—the profile shifts noticeably toward a creamier, dairy-like nuance[1]. While both are valuable, they are not interchangeable in precision flavor matching.
| Evidence Dimension | Primary olfactory character |
| Target Compound Data | Gamma-undecalactone (5-membered ring; crisp peach/fruity) |
| Comparator Or Baseline | Delta-undecalactone (6-membered ring; cream/peach/dairy) |
| Quantified Difference | Fundamental organoleptic shift from pure fruit to dairy/fatty notes |
| Conditions | Standard organoleptic evaluation |
Procurement teams must ensure strict isomeric purity (gamma over delta) when formulating clear, crisp fruit flavors where dairy or creamy off-notes would be unacceptable.
Due to its low vapor pressure (<0.004 mmHg) and high LogP (3.06), gamma-undecalactone partitions effectively into the lipophilic phase of emulsions and resists immediate flash-off during water dilution. It is an established choice for ensuring a lingering fruity scent on hair and skin post-rinse, outperforming lighter lactones that wash away immediately [1].
Leveraging its superior hydrolytic stability compared to linear esters and shorter-chain lactones (e.g., gamma-nonalactone), it serves as a robust fragrance engine in slightly acidic to neutral lotions and mild alkaline bases where other fruity esters would rapidly degrade and lose their olfactory impact [2].
Its proven tenacity (lasting up to one week on a smelling strip) allows perfumers to use it as a structural fixative. It anchors more volatile top notes, such as gamma-decalactone, providing a continuous gourmand or fruity undertone throughout the dry-down phase of the fragrance [3].
Irritant;Environmental Hazard